N-(2,5-dichlorophenyl)butanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
YPGBBMQVVKWLMD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann method remains a cornerstone for synthesizing N-(2,5-dichlorophenyl)butanamide. This technique involves reacting butanoyl chloride with 2,5-dichloroaniline in a biphasic system, typically using aqueous sodium hydroxide and an organic solvent like dichloromethane. The base deprotonates the aniline, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions:
-
Molar Ratio: 1:1 (butanoyl chloride to 2,5-dichloroaniline)
-
Temperature: 0–5°C (to minimize side reactions)
-
Yield: 70–75% (isolated after recrystallization from ethanol).
While this method is cost-effective, it requires careful pH control to prevent hydrolysis of the acid chloride.
DCC/DMAP-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) is widely used for amide bond formation under anhydrous conditions. For this compound, butanoic acid and 2,5-dichloroaniline are combined in dichloromethane, with DCC activating the carboxylic acid to form an O-acylisourea intermediate. DMAP catalyzes the nucleophilic substitution by the aniline.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Coupling Agent | DCC (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Reaction Time | 12 hours at reflux |
| Yield | 82–85% after chromatography |
This method offers superior yields compared to the Schotten-Baumann approach but generates dicyclohexylurea as a byproduct, necessitating purification via column chromatography.
Catalytic Methods
Copper(I)-Mediated Amination
Recent advances employ copper(I) iodide (CuI) to facilitate coupling between aryl halides and amides. While primarily used for forming C–N bonds in heterocycles, this method adapts to synthesize this compound by reacting 2,5-dichlorophenylboronic acid with butanamide in the presence of CuI and a base.
Key Data:
-
Catalyst Loading: 10 mol% CuI
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: Dioxane at 100°C
Although less efficient for simple amides, this approach is valuable for functionalized derivatives requiring regioselectivity.
Industrial-Scale Synthesis
Large-scale production of this compound prioritizes cost efficiency and minimal waste. A continuous flow reactor system has been implemented, combining butanoyl chloride and 2,5-dichloroaniline in a toluene-water emulsion. The process achieves 90% conversion within 30 minutes, with in-line liquid-liquid separation reducing downstream purification demands.
Industrial Parameters:
| Metric | Value |
|---|---|
| Throughput | 50 kg/hour |
| Purity | >98% (by HPLC) |
| Solvent Recovery | 95% toluene recycled |
This method underscores the shift toward green chemistry principles in industrial amide synthesis.
Comparative Analysis of Synthesis Routes
The table below evaluates four prominent methods for preparing this compound:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 70–75 | 95 | 0.8 | Moderate |
| DCC/DMAP Coupling | 82–85 | 98 | 2.5 | Low |
| CuI Catalysis | 68 | 90 | 3.2 | Low |
| Continuous Flow | 90 | 98 | 1.2 | High |
The continuous flow method emerges as the most viable for industrial applications, balancing yield, purity, and cost.
Recent Advances in Preparation Techniques
Enzymatic Amidation
Lipase-catalyzed reactions using Candida antarctica lipase B (CAL-B) have been explored for solvent-free synthesis. Butanoic acid and 2,5-dichloroaniline react at 60°C with 5% enzyme loading, achieving 55% conversion after 24 hours. While slower, this method avoids toxic reagents and simplifies purification.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol combining butanoic acid, 2,5-dichloroaniline, and propylphosphonic anhydride (T3P) in acetonitrile achieves 88% yield in 15 minutes at 120°C.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves coupling 2,5-dichloroaniline with butanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key optimizations include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via recrystallization from ethanol/water . For scale-up, continuous flow reactors improve mixing and heat transfer, reducing decomposition risks.
Q. Which analytical techniques are most effective for characterizing N-(2,5-dichlorophenyl)butanamide?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the dichlorophenyl group (δ 7.2–7.5 ppm) and butanamide chain (δ 2.1–2.4 ppm for CH₂). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (theoretical [M+H]⁺ = 246.0395). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the electronic nature of the 2,5-dichlorophenyl group influence the compound's reactivity?
- Methodological Answer: The electron-withdrawing chlorine atoms increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show a reduced electron density at the carbonyl oxygen (Mulliken charge ~−0.45), which can guide derivatization strategies for functional group modifications .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of N-(2,5-dichlorophenyl)butanamide derivatives?
- Methodological Answer: Single-crystal X-ray diffraction reveals trans-amide conformations (C–N–C=O dihedral ~180°) stabilized by intramolecular N–H⋯O hydrogen bonds. Discrepancies in literature (e.g., cis-amide reports) may arise from solvent polarity during crystallization. Refinement protocols in SHELXL (e.g., TWIN/BASF commands) address twinning or disorder .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in N-(2,5-dichlorophenyl)butanamide analogs?
- Methodological Answer: SAR studies combine synthetic modification (e.g., varying acyl chain length or substituents on the phenyl ring) with bioassays (e.g., kinase inhibition IC₅₀). For example, replacing butanamide with thiazolidine-carboxamide (as in ) alters steric bulk, affecting target binding. Molecular docking (AutoDock Vina) correlates substituent effects with activity trends .
Q. How can researchers address contradictions in solubility data across different solvent systems?
- Methodological Answer: Systematic solubility studies using the shake-flask method (25°C, 24h equilibration) in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4) clarify discrepancies. For example, low aqueous solubility (logP ~3.2) may require co-solvents (e.g., 10% DMSO in PBS) for in vitro assays. Hansen solubility parameters (δD, δP, δH) predict compatibility with non-polar solvents .
Q. What experimental and computational approaches validate hydrogen-bonding networks in solid-state structures?
- Methodological Answer: Crystal structure analysis identifies primary N–H⋯O and C–H⋯Cl interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., O⋯H 25%, Cl⋯H 15%). Periodic DFT calculations (VASP) assess lattice energy stabilization, distinguishing strong H-bonds (≈30 kJ/mol) from weaker van der Waals contacts .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data in antimicrobial assays?
- Methodological Answer: Variability may stem from differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using positive controls (e.g., ciprofloxacin) and apply statistical tests (ANOVA with Tukey post hoc) to confirm significance. MIC/MBC ratios >4 suggest bacteriostatic vs. bactericidal effects .
Q. What methodologies reconcile discrepancies in thermal stability profiles (e.g., TGA vs. DSC data)?
- Methodological Answer: Thermogravimetric Analysis (TGA) measures decomposition onset (e.g., ~200°C for N-(2,5-dichlorophenyl)butanamide), while Differential Scanning Calorimetry (DSC) detects melting points (Tm) and phase transitions. Discrepancies arise from sample purity or heating rates (standardize at 10°C/min under N₂). Kissinger analysis of DSC peaks calculates activation energy for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
